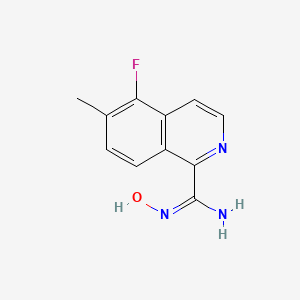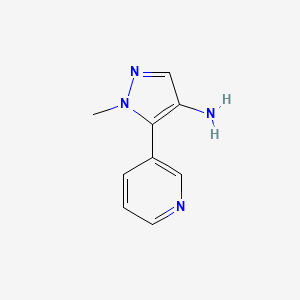
(E)-5-Fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a carboximidamide group attached to an isoquinoline ring system. The specific configuration of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 6-methylisoquinoline, which is then subjected to fluorination to introduce the fluorine atom at the 5-position. The subsequent steps involve the introduction of the hydroxy group and the carboximidamide group through a series of reactions such as nitration, reduction, and amidation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of (E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
(E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboximidamide group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of 5-fluoro-6-methylisoquinoline-1-carboxylic acid.
Reduction: Formation of 5-fluoro-N’-hydroxy-6-methylisoquinoline-1-amine.
Substitution: Formation of various substituted isoquinoline derivatives depending on the nucleophile used.
科学的研究の応用
(E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of (E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it may interfere with cellular signaling pathways by modulating the activity of key proteins involved in these processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
5-Fluoroisoquinoline: Lacks the hydroxy and carboximidamide groups, resulting in different chemical and biological properties.
6-Methylisoquinoline:
N’-Hydroxyisoquinoline-1-carboximidamide: Lacks the fluorine and methyl groups, leading to variations in its chemical behavior.
Uniqueness
(E)-5-Fluoro-N’-hydroxy-6-methylisoquinoline-1-carboximidamide is unique due to the specific combination and configuration of its functional groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H10FN3O |
|---|---|
分子量 |
219.21 g/mol |
IUPAC名 |
5-fluoro-N'-hydroxy-6-methylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C11H10FN3O/c1-6-2-3-8-7(9(6)12)4-5-14-10(8)11(13)15-16/h2-5,16H,1H3,(H2,13,15) |
InChIキー |
YWOFYSBVPLOVSM-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)/C(=N\O)/N)F |
正規SMILES |
CC1=C(C2=C(C=C1)C(=NC=C2)C(=NO)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-{[1-(Bromomethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13200230.png)
![4-(3-Hydroxyphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13200232.png)
![2-[(3,4-Dichlorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13200238.png)

![[2-(1-Methylcyclobutyl)-1,3-oxazol-5-yl]methanol](/img/structure/B13200263.png)


![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
amine](/img/structure/B13200288.png)
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)


